N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorophenyl group and an oxan-4-yloxy group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-13(16)11-21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZNURMZPRLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is optimized for high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.78 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
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Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of certain cell types, particularly in cancer models.
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Modulation of Receptor Activity :
- It interacts with various receptors, including those involved in inflammatory responses and neurotransmission, suggesting potential applications in treating conditions like arthritis and neurological disorders.
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Antimicrobial Properties :
- Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit tumor cell growth, it is being investigated as a potential anti-cancer agent.
- Anti-inflammatory Agents : Its modulation of inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
- Antimicrobial Agents : The antimicrobial properties open avenues for use in treating infections resistant to conventional antibiotics.
Case Studies and Experimental Data
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Cell Line Studies :
- In vitro studies using cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting potent anti-cancer effects.
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Animal Models :
- In vivo experiments in murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
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Mechanistic Insights :
- Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an effective therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide, and what challenges arise during purification?
- Methodology :
- Route 1 : Condensation of 6-hydroxypyridine-3-carboxylic acid with tetrahydropyran-4-ol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to install the oxan-4-yloxy group, followed by coupling with (2-chlorophenyl)methylamine via EDC/HOBt activation.
- Route 2 : Direct nucleophilic substitution of a halogen at the pyridine C6 position with tetrahydropyran-4-olate, followed by amidation.
- Purification Challenges : The tetrahydropyranyl group may introduce steric hindrance, complicating crystallization. Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to isolate the product .
Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography, especially for resolving disordered substituents (e.g., the tetrahydropyran ring). Validate hydrogen bonding using PLATON .
- For non-crystalline samples, employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model the lowest-energy conformation, cross-referenced with NMR NOE data .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay (Promega) to screen against kinase panels (e.g., EGFR, VEGFR).
- Cellular Uptake : Perform LC-MS quantification in HEK293 cells to assess permeability, using verapamil as a P-gp inhibitor control .
Advanced Research Questions
Q. How can conflicting bioactivity data between enzyme assays and cell-based studies be resolved for this compound?
- Methodology :
- Mechanistic Analysis : Compare IC50 values in cell-free vs. cell-based assays. If discrepancies arise (e.g., poor cellular uptake), use molecular dynamics simulations (AMBER or GROMACS) to evaluate membrane permeability.
- Metabolite Profiling : Perform LC-HRMS to identify active metabolites that may contribute to off-target effects .
Q. What computational strategies optimize the compound’s binding affinity to a target protein with known structural data?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions between the carboxamide group and the target’s active site (e.g., ATP-binding pockets).
- Free Energy Perturbation (FEP) : Apply FEP+ (Schrödinger) to predict the impact of substituent modifications (e.g., replacing oxan-4-yloxy with smaller ethers) on binding .
Q. How can regioselectivity issues during synthesis of the pyridine core be mitigated?
- Methodology :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection for the pyridine C6 hydroxyl group before introducing the (2-chlorophenyl)methyl moiety.
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., C3 vs. C5 amidation) by optimizing temperature (120°C) and solvent (DMAc) under microwave conditions .
Data Analysis and Contradictions
Q. Why do solubility predictions (e.g., LogP) conflict with experimental solubility profiles?
- Resolution :
- Experimental Validation : Measure solubility in PBS (pH 7.4) and DMSO. Use Hansen solubility parameters to refine computational models (e.g., COSMO-RS).
- Crystallinity Impact : Compare amorphous vs. crystalline forms via DSC; amorphous phases often show higher solubility despite similar LogP values .
Q. How to address inconsistencies in NMR spectral data across research groups?
- Resolution :
- Standardized Protocols : Use deuterated DMSO-d6 with TMS (0.03% v/v) as an internal reference. Assign peaks via 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., aromatic protons near δ 7.2–7.5 ppm) .
Method Development
Q. What HPLC conditions achieve baseline separation of stereoisomers or degradation products?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
